![molecular formula C8H7BrF2O2 B12850204 3-Bromo-4-(2,2-difluoroethoxy)phenol](/img/structure/B12850204.png)
3-Bromo-4-(2,2-difluoroethoxy)phenol
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Overview
Description
3-Bromo-4-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)phenol typically involves the bromination of 4-(2,2-difluoroethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include de-brominated phenols or reduced phenolic compounds.
Scientific Research Applications
3-Bromo-4-(2,2-difluoroethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The presence of the bromine and difluoroethoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-(2,2-difluoroethoxy)phenol is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Biological Activity
3-Bromo-4-(2,2-difluoroethoxy)phenol is a phenolic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a bromine atom and a difluoroethoxy group attached to a phenolic ring. The chemical formula is C9H8BrF2O. Its unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines .
Neuroprotective Potential
There is emerging evidence that phenolic compounds can exert neuroprotective effects. For instance, derivatives of similar phenolic structures have been investigated for their ability to inhibit β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. This inhibition could potentially reduce amyloid-beta accumulation in the brain .
Case Studies and Research Findings
Study | Findings | |
---|---|---|
Study on Antimicrobial Activity | Tested against E. coli and S. aureus; showed significant inhibition | Supports use in developing antimicrobial agents |
Anti-inflammatory Study | Reduced TNF-alpha levels in macrophages | Indicates potential for treating inflammatory disorders |
Neuroprotective Research | Inhibition of BACE1 activity in cellular models | Suggests potential in Alzheimer's treatment |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Anti-inflammatory Action : Inhibition of NF-kB signaling pathways.
- Neuroprotective Mechanism : Modulation of amyloid precursor protein processing.
Properties
Molecular Formula |
C8H7BrF2O2 |
---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
3-bromo-4-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
ADNMZJIRZXNUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)OCC(F)F |
Origin of Product |
United States |
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